molecular formula C14H10BrClN2O B2896623 N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride CAS No. 80831-01-2

N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride

Cat. No.: B2896623
CAS No.: 80831-01-2
M. Wt: 337.6
InChI Key: BJMKMEYLBCKTBP-JXAWBTAJSA-N
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Description

N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a 4-bromophenyl group and a phenyl ketone moiety. Hydrazonoyl chlorides are reactive intermediates widely used in synthesizing heterocyclic compounds, such as triazolines and pyrazoles, due to their ability to participate in cycloaddition and nucleophilic substitution reactions .

Properties

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMKMEYLBCKTBP-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl Chloride

Synthesis of the Hydrazide Precursor

The synthesis begins with the preparation of N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazide , the direct precursor to the target compound. This hydrazide is synthesized via nucleophilic acyl substitution between methyl 2-oxo-2-phenylacetate and 4-bromophenylhydrazine (Figure 1).

Reaction Conditions:

  • Solvent: Anhydrous propanol or ethanol
  • Temperature: 80°C
  • Duration: 10–12 hours
  • Yield: 74–80% after recrystallization

The reaction proceeds via attack of the hydrazine’s nucleophilic amine on the ester carbonyl, releasing methanol and forming the hydrazide. Excess hydrazine ensures complete conversion, while protic solvents stabilize intermediates.

Chlorination with Thionyl Chloride

The hydrazide is converted to the hydrazonoyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions (Scheme 1).

Optimized Protocol:

  • Reagents: Hydrazide (1 equiv), SOCl₂ (2.5 equiv)
  • Solvent: Dry toluene
  • Temperature: 70°C
  • Duration: 3–4 hours
  • Workup: Filtration, solvent evaporation, and recrystallization from cyclohexane
  • Yield: 56–67%

Mechanistic Insights:
SOCl₂ acts as both a chlorinating agent and dehydrating agent, replacing the hydrazide’s hydroxyl group with chlorine and eliminating water. The reaction is monitored via IR spectroscopy for the disappearance of the N–H stretch (3200–3300 cm⁻¹) and the emergence of C=N and C–Cl bands.

Alternative Chlorinating Agents

While thionyl chloride is standard, phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) have been explored for analogous hydrazonoyl chlorides. However, SOCl₂ remains superior due to milder conditions and easier byproduct removal (SO₂ and HCl gases).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Effects
  • Toluene vs. Dichloromethane: Toluene’s high boiling point (110°C) facilitates reflux, whereas dichloromethane (40°C) requires lower temperatures, slowing kinetics.
  • Polar aprotic solvents (DMF, DMSO): Avoided due to side reactions with SOCl₂.
Stoichiometry and Catalysis
  • SOCl₂ Excess: A 2.5:1 molar ratio of SOCl₂ to hydrazide ensures complete conversion.
  • Base Additives: Triethylamine (NEt₃) neutralizes HCl, preventing acid-mediated decomposition.

Analytical Characterization

The compound is characterized by:

Spectroscopic Data
  • IR (KBr): 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C–Cl).
  • ¹H NMR (CDCl₃): δ 7.85–7.40 (m, 9H, aromatic), 3.90 (s, 2H, CH₂).
  • ¹³C NMR: δ 187.2 (C=O), 155.6 (C=N), 132.1–128.3 (aromatic carbons).
Elemental Analysis
  • Calculated for C₁₄H₁₀BrClN₂O: C 48.65%, H 2.92%, N 8.11%.
  • Found: C 48.60%, H 2.89%, N 8.09%.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents: Bis-pyrrole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Herbicides: Hydrazonoyl chlorides inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
  • Click chemistry substrates: Copper-catalyzed cycloadditions with terminal alkynes yield pyrazoles with >90% regioselectivity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

The compound N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a hydrazonoyl halide that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by scientific findings and case studies.

Medicinal Chemistry

This compound has been investigated for its biological activities:

  • Antimicrobial Activity : Research indicates that hydrazonoyl halides exhibit significant antimicrobial properties. This compound has shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Studies have demonstrated that derivatives of hydrazonoyl compounds can inhibit cancer cell proliferation. The bromophenyl group is particularly noted for enhancing the cytotoxic effects against certain cancer cell lines .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules:

  • Synthesis of Pyrazoles : It can be used to synthesize pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects . The reaction conditions typically involve a condensation reaction with appropriate substrates under controlled temperatures.

Agricultural Applications

Hydrazonoyl compounds have been explored for their herbicidal properties:

  • Herbicidal Activity : The compound has been evaluated for its potential use in agriculture as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways could lead to the development of effective herbicides .

Material Science

In material science, hydrazonoyl halides are being studied for their potential applications in:

  • Polymer Chemistry : They can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength, which are valuable in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing a significant zone of inhibition compared to control groups.

Case Study 2: Synthesis of Anticancer Agents

In another research project, the compound was reacted with various hydrazine derivatives to produce novel anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines, revealing promising results that suggest further development into therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities:

Compound Name Key Functional Groups Structural Distinctions Reference ID
N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride Hydrazonoyl chloride, 4-bromophenyl, phenyl ketone Base structure
(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride Additional benzofuran-carbonyl group Extended hydrazone chain with benzofuran moiety
N-(4-Bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide (Br-LED209) Sulfonamide, thiourea Replaces hydrazonoyl chloride with sulfonamide
1-(4-Bromophenyl)-2-phenylethane-1,2-dione Two ketone groups Lacks hydrazonoyl chloride; diketone structure
N-(4-Bromophenyl)quinoline-2-carboxamide Quinoline-carboxamide Amide linkage instead of hydrazonoyl chloride

Key Insights :

  • The presence of a hydrazonoyl chloride group distinguishes the target compound from sulfonamides (e.g., Br-LED209) or amides (e.g., quinoline-carboxamide), enabling unique reactivity in cycloadditions .
  • Electron-withdrawing groups like the 4-bromophenyl substituent enhance electrophilicity, facilitating nucleophilic attacks in synthesis .

Key Insights :

  • Microwave irradiation (e.g., for quinoline-carboxamide) improves efficiency compared to traditional reflux methods .
  • Lower yields in 2-Amino-5-Bromophenol Hydrochloride synthesis suggest challenges in hydrolysis steps .

Key Insights :

  • Hydrazonoyl chlorides are versatile in forming heterocycles, critical in drug discovery .
  • Br-LED209’s thiourea group enables specific bioactivity, unlike the target compound’s reactivity .

Biological Activity

N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is a hydrazonoyl halide that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazonoyl derivatives known for their versatility and efficacy in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group attached to a hydrazone moiety, which is essential for its biological interactions. The presence of the carbonyl group enhances its reactivity, making it suitable for various synthetic transformations and biological evaluations.

Antimicrobial Activity

Hydrazonoyl halides, including this compound, have demonstrated significant antimicrobial properties . Studies indicate that these compounds exhibit potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of hydrazonoyl derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In particular, studies have reported that certain derivatives can act as effective inhibitors of specific kinases involved in cancer progression.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties . Research suggests that these compounds can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory cascade .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various hydrazonoyl halides, including this compound, revealed that these compounds significantly inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound1015
Control Antibiotic (e.g., Ampicillin)58

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer activity of this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1270
A549 (Lung)1565

Q & A

Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via hydrazonoyl chloride formation, typically involving condensation of a ketone (e.g., 2-oxo-2-phenylethanone) with a substituted hydrazine (e.g., 4-bromophenylhydrazine), followed by chlorination using reagents like thionyl chloride. Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of temperature, stoichiometry, and solvent polarity to maximize yield. Flow chemistry setups enable precise control over reaction parameters .
  • By-product Analysis: Monitor intermediates via HPLC or GC-MS to identify side reactions (e.g., over-chlorination) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the hydrazonoyl chloride moiety and aryl substitution patterns. The deshielded carbonyl signal (~170 ppm in 13^13C NMR) is diagnostic .
  • X-ray Crystallography: Resolves stereoelectronic effects, such as the planarity of the hydrazonoyl group and dihedral angles between aryl rings (e.g., see analogous structures in ).
  • Elemental Analysis: Validates purity, especially critical for halogen content (Br, Cl) .

Q. How does the reactivity of this compound compare to other hydrazonoyl chlorides in nucleophilic substitution reactions?

The electron-withdrawing 4-bromophenyl group enhances electrophilicity at the hydrazonoyl chloride center, facilitating reactions with:

  • Amines: Forms hydrazones under mild conditions (e.g., room temperature, DCM solvent) .
  • Thiols: Thioether linkages form preferentially in basic media, with competing hydrolysis minimized by anhydrous conditions .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT): Models transition states for cycloaddition reactions (e.g., [3+2] with alkenes) and calculates Fukui indices to identify electrophilic hotspots .
  • Molecular Docking: Screens against protein targets (e.g., kinases) to predict binding affinities, leveraging the bromophenyl group’s hydrophobic interactions .

Q. How can this compound serve as a precursor in heterocyclic synthesis for drug discovery?

  • Pyrazole and Triazole Formation: Reacts with β-ketoesters or alkynes under Huisgen conditions to generate nitrogen-containing heterocycles. The bromine substituent allows further functionalization via Suzuki coupling .
  • Antimicrobial Activity: Derivatives exhibit MIC values <10 µg/mL against S. aureus in structure-activity relationship (SAR) studies, attributed to the bromine’s lipophilicity enhancing membrane penetration .

Q. What strategies mitigate stability issues during storage or reaction?

  • Light Sensitivity: Store in amber vials under inert atmosphere; degradation products include hydrolyzed hydrazides, detectable via TLC .
  • Thermal Decomposition: Differential Scanning Calorimetry (DSC) identifies safe temperature thresholds (<40°C). Stabilizers like BHT (0.1% w/w) reduce radical-mediated degradation .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Meta-analysis: Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., FeCl3_3 vs. ZnCl2_2) across studies. Contradictions often arise from trace moisture or impurities in starting materials .
  • Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation times) for biological evaluations. For example, cytotoxicity discrepancies may stem from varying MTT assay protocols .

Methodological Resources

  • Synthesis Optimization: Apply DoE and response surface methodology (RSM) for multi-variable analysis .
  • Crystallography: Use CCDC databases (e.g., CIF files from ) to compare bond lengths and angles.
  • Computational Tools: Gaussian 16 for DFT; AutoDock Vina for docking studies .

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